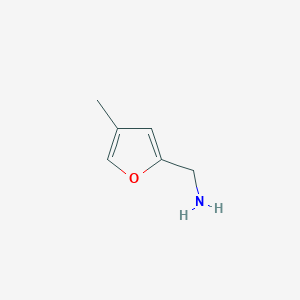

4-Methyl-2-furanmethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-methylfuran-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-5-2-6(3-7)8-4-5/h2,4H,3,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHSVQXZBMKUMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120073-83-8 | |

| Record name | (4-methylfuran-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Methyl 2 Furanmethanamine and Its Analogues

Strategies for the Construction of the 4-Methyl-2-Furanmethanamine Core

The fundamental structure of 4-methyl-2-furanmethanamine can be assembled through several key synthetic routes. These strategies often prioritize atom economy and the use of readily available starting materials.

The use of bio-renewable feedstocks like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) presents a sustainable avenue for synthesizing furan (B31954) derivatives. These platform molecules, derived from lignocellulosic biomass, can be converted into furanmethanamines through various catalytic processes.

The general pathway involves the conversion of hemicellulose from biomass into furfural. mdpi.com Furfural, in turn, can be catalytically converted to a variety of valuable chemicals, including furfurylamine (B118560). nih.gov One method involves a hybrid strategy where furfural is produced from biomass and then subjected to amination. For instance, corncob can be transformed into furfural, which is then efficiently aminated to furfurylamine using whole-cell biocatalysis. nih.gov

Reductive amination of HMF, another key biomass-derived platform molecule, is an attractive method for the synthesis of N-substituted 5-(hydroxymethyl)-2-furfuryl amines. nih.gov This process typically involves the condensation of HMF with a primary amine, followed by the reduction of the resulting imine. nih.gov While these examples focus on the synthesis of furfurylamine and its 5-hydroxymethyl derivative, the principles can be extended to the synthesis of 4-methyl-2-furanmethanamine by starting with or generating a 4-methyl-substituted furan aldehyde. The synthesis of 2-methylfuran (B129897) from furfural is a well-established process, indicating the feasibility of producing substituted furans from biomass. mdpi.com

Reductive amination is a highly versatile and widely used method for the synthesis of amines from carbonyl compounds, including furan aldehydes. This reaction typically proceeds in two steps: the formation of an imine from the reaction of an aldehyde or ketone with an amine, followed by the reduction of the imine to the corresponding amine.

This pathway has been successfully applied to various furanic aldehydes. For example, 5-hydroxymethylfurfural (HMF) can undergo reductive amination with ammonia (B1221849) in an aqueous solution over a Ni₆AlOₓ catalyst to produce 5-aminomethyl-2-furylmethanol with high yield. acs.org The same catalytic system is also effective for the reductive amination of furfural to furfurylamine. acs.org The reaction can be performed as a two-step, one-pot process where the initial condensation is followed by hydrogenation over a catalyst like CuAlOₓ. nih.gov This approach avoids the isolation of the intermediate imine and is applicable to a range of primary amines. nih.gov

The choice of catalyst is crucial for the efficiency of the reductive amination. Both precious metals like Palladium (Pd) and Ruthenium (Ru) on various supports (e.g., carbon, alumina), and non-precious metal catalysts based on Nickel (Ni) and Copper (Cu) have been shown to be effective. nih.govresearchgate.netrsc.org For the synthesis of 4-methyl-2-furanmethanamine, the corresponding starting material would be 4-methyl-2-furancarboxaldehyde, which would be reacted with an appropriate amine source under reductive conditions. A study on the reductive amination of various aldehydes demonstrated that 2-furancarbaldehyde could be successfully reacted with aniline (B41778) using a recyclable iron-based catalyst and sodium borohydride (B1222165) as the reductant. unimi.it

| Aldehyde | Amine | Catalyst | Reductant | Product Yield |

| 5-Hydroxymethylfurfural | Ammonia | Ni₆AlOₓ | H₂ | 99% |

| Furfural | Ammonia | Ni₆AlOₓ | H₂ | 90% |

| 5-Hydroxymethylfurfural | Primary Amines | CuAlOₓ | H₂ | Good to Excellent |

| Benzaldehyde | Aniline | Aquivion-Fe | NaBH₄ | Good to Excellent |

This table presents data on the reductive amination of various furan and aromatic aldehydes, illustrating the versatility of this method.

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. organic-chemistry.orgtcichemicals.com This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. nih.gov

Several classic MCRs, such as the Ugi and Passerini reactions, are based on isocyanides and can be used to generate complex, peptide-like structures. organic-chemistry.orgnih.gov While direct examples of MCRs for the synthesis of 4-methyl-2-furanmethanamine are not prevalent in the provided search results, the principles of MCRs can be applied. For instance, a furan aldehyde, such as 4-methyl-2-furancarboxaldehyde, could potentially be used as the carbonyl component in reactions like the Strecker synthesis (to produce α-amino acids) or the Kabachnik-Fields reaction (to produce α-aminophosphonates). tcichemicals.com The Mannich reaction, another well-known MCR, involves an aldehyde, an amine, and a carbonyl compound, and could be adapted for the synthesis of furan-containing structures. organic-chemistry.org The key is to design a reaction where the furan moiety is incorporated as one of the starting components.

Derivatization and Functionalization Strategies

Once the 4-methyl-2-furanmethanamine core is synthesized, it can be further modified to create a library of analogues with diverse properties. These modifications can target either the amine group or the furan ring.

The primary amine group of 4-methyl-2-furanmethanamine is a versatile handle for a variety of chemical transformations. researchgate.net Common derivatization techniques for primary amines include acylation, alkylation, and silylation. libretexts.orgiu.edu

Acylation: This involves the reaction of the amine with an acylating agent, such as an acid anhydride (B1165640) or acyl chloride, to form an amide. iu.eduresearch-solution.com For example, 5-hydroxymethylfurfurylamine has been selectively N-acylated using various acyl donors in the presence of a lipase (B570770) catalyst, demonstrating a green and efficient method for this transformation. acs.org This enzymatic approach allows for high conversion and selectivity under mild conditions. acs.org

Alkylation: The amine can be alkylated to form secondary or tertiary amines. This can be achieved through reactions with alkyl halides or via reductive amination with other aldehydes or ketones.

Imine Formation: The primary amine can react with aldehydes or ketones to form imines (or Schiff bases). This reaction is often the first step in reductive amination but the resulting imine can also be a stable final product with its own utility.

Silylation: For analytical purposes, such as gas chromatography, the amine group can be silylated to increase volatility and thermal stability. libretexts.orgiu.edu Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. iu.edu

| Reaction Type | Reagent Example | Functional Group Formed |

| Acylation | Acyl donors (e.g., ethyl acetate) | Amide |

| Alkylation | Alkyl halides | Secondary/Tertiary Amine |

| Imine Formation | Aldehydes/Ketones | Imine |

| Silylation | BSTFA | Silylated Amine |

This table summarizes common transformations of the amine group in furanmethanamines.

The furan ring itself can be subjected to various modifications, although its inherent instability can pose challenges. acs.org Electrophilic substitution reactions can occur on the furan ring, typically at the position adjacent to the oxygen atom that is not already substituted. For the 4-methyl-2-furanmethanamine structure, this would likely be the C5 position.

Oxidation and reduction reactions can also modify the furan ring. The thioether group on a furan ring has been shown to be susceptible to oxidation. The furan ring can also be reduced to the corresponding tetrahydrofuran (B95107) derivative. These transformations allow for the creation of analogues with different electronic and steric properties.

Chiral Synthesis and Stereocontrol Approaches for Furanmethanamine Stereoisomers

The synthesis of enantiomerically pure furanmethanamine derivatives is of paramount importance for their application in various fields. The presence of a stereocenter at the carbon atom bearing the amino group gives rise to enantiomers, which can exhibit markedly different biological activities. Consequently, significant research efforts have been directed towards the development of methods that can selectively produce one enantiomer over the other. These approaches can be broadly categorized into enantioselective catalysis and diastereoselective synthesis.

Enantioselective Catalysis (e.g., enzymatic resolution)

Enantioselective catalysis involves the use of a chiral catalyst to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer. A prominent and environmentally benign strategy within this category is enzymatic resolution. catalysis.blog

Enzymatic Resolution:

Enzymatic resolution is a powerful technique for the separation of enantiomers from a racemic mixture. catalysis.blog This method leverages the inherent chirality of enzymes, which allows them to selectively catalyze a reaction on one enantiomer while leaving the other largely unreacted. catalysis.blog Lipases are a class of enzymes that have been extensively utilized for the kinetic resolution of racemic amines, including furanmethanamine derivatives. acs.orgnih.gov

In a typical enzymatic kinetic resolution of a racemic furanmethanamine, a lipase is used to catalyze the acylation of one of the enantiomers. The acylated product, now an amide, can be easily separated from the unreacted amine enantiomer due to their different physical and chemical properties. The choice of lipase, acyl donor, solvent, and reaction conditions are critical for achieving high enantiomeric excess (ee) and yield.

A notable example involves the use of Candida antarctica lipase B (CALB), a versatile and widely used biocatalyst. acs.org In the resolution of racemic furfuryl amines, CALB has demonstrated excellent reactivity and selectivity. acs.org The process typically involves the reaction of the racemic amine with an acyl donor, such as an ester, in an organic solvent.

| Parameter | Condition |

| Enzyme | Candida antarctica lipase B (CALB) |

| Substrate | Racemic furanmethanamine derivative |

| Acyl Donor | e.g., Ethyl acetate |

| Solvent | e.g., tert-Butyl methyl ether |

| Temperature | Mild conditions (e.g., 30-40 °C) |

The efficiency of the resolution is determined by the enantioselectivity of the enzyme, which is often expressed as the enantiomeric ratio (E). A high E value indicates that the enzyme reacts much faster with one enantiomer than the other, leading to a high enantiomeric excess of both the product and the remaining unreacted substrate.

Recent studies have focused on optimizing these enzymatic resolutions. For instance, a 2023 study highlighted the chemoselective lipase-catalyzed synthesis of amido derivatives from 5-hydroxymethylfurfurylamine, where CALB was identified as a highly efficient enzyme. acs.org Such processes are attractive due to their mild reaction conditions and the high selectivity often achieved. acs.org

Diastereoselective Synthesis

Diastereoselective synthesis provides an alternative and powerful approach to access enantiomerically enriched compounds. This strategy involves reacting a racemic or prochiral substrate with a chiral auxiliary or reagent to form diastereomers. These diastereomers, unlike enantiomers, have different physical properties and can therefore be separated by conventional techniques such as crystallization or chromatography. Subsequent removal of the chiral auxiliary affords the desired enantiomerically pure compound.

While specific examples detailing the diastereoselective synthesis of 4-methyl-2-furanmethanamine are not extensively documented in the provided search results, the general principles of this methodology are well-established in organic synthesis. For furanmethanamine derivatives, a common approach would involve the reaction of the racemic amine with a chiral carboxylic acid to form diastereomeric salts.

Diastereomeric Salt Formation:

The formation of diastereomeric salts is a classical resolution technique. In this method, a racemic amine is treated with a single enantiomer of a chiral acid. The resulting salts are diastereomers and will exhibit different solubilities in a given solvent system. Through careful selection of the resolving agent and crystallization conditions, one of the diastereomeric salts can be selectively precipitated, leaving the other in solution. The resolved amine can then be liberated from the salt by treatment with a base.

| Step | Description |

| 1. Salt Formation | Racemic amine is reacted with a chiral acid (e.g., tartaric acid, mandelic acid) in a suitable solvent. |

| 2. Crystallization | The solution is cooled or concentrated to induce the crystallization of the less soluble diastereomeric salt. |

| 3. Separation | The crystallized salt is separated by filtration. |

| 4. Liberation | The resolved amine is liberated from the salt by treatment with a base (e.g., NaOH). |

The efficiency of this method is highly dependent on the choice of the chiral resolving agent and the crystallization solvent, which often requires empirical optimization.

Another diastereoselective approach involves the covalent attachment of a chiral auxiliary to the furan ring or a precursor molecule. Subsequent stereoselective reactions are then directed by the chiral auxiliary. After the desired stereocenter is established, the auxiliary is cleaved to yield the enantiomerically enriched furanmethanamine. The development of iterative assembly line strategies for the construction of complex molecules with full stereocontrol, as demonstrated in other areas of natural product synthesis, could potentially be adapted for the synthesis of furanmethanamine analogues. nih.gov

Elucidation of Chemical Reactivity and Reaction Mechanisms of 4 Methyl 2 Furanmethanamine

Nucleophilic Reactivity of the Primary Amine Functionality

The primary amine group attached to the methylene (B1212753) bridge at the 2-position of the furan (B31954) ring is a key center of reactivity. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, capable of participating in a variety of bond-forming reactions.

Key reactions involving the primary amine include N-acylation and N-alkylation. In N-acylation , the amine attacks an acylating agent, such as an acid chloride or anhydride (B1165640), to form a stable amide bond. This reaction is fundamental in synthetic chemistry for protecting the amine group or for building larger molecular structures. researchgate.net The reactivity in acylation can be influenced by the steric and electronic environment of the amine. researchgate.net

N-alkylation involves the reaction of the amine with an alkyl halide. As a nucleophile, the amine displaces the halide from the alkylating agent. However, this reaction can be difficult to control, as the resulting secondary amine is often more nucleophilic than the primary amine from which it was formed, leading to the potential for over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. researchgate.net

Reductive amination is another significant transformation, where the primary amine reacts with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to a more substituted amine. youtube.com This method provides a controlled route to secondary or tertiary amines.

The table below summarizes typical nucleophilic reactions of the primary amine functionality.

| Reaction Type | Reagent/Catalyst | Product Type | General Mechanism |

| N-Acylation | Acyl Chloride (R-COCl) or Anhydride ((RCO)₂O) | Amide | Nucleophilic acyl substitution |

| N-Alkylation | Alkyl Halide (R-X) | Secondary Amine, Tertiary Amine, Quaternary Salt | Nucleophilic substitution (S_N2) |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary or Tertiary Amine | Imine formation followed by reduction |

Electrophilic Aromatic Substitution on the Furan Ring System

The furan ring is an electron-rich aromatic system, making it significantly more reactive towards electrophilic aromatic substitution (EAS) than benzene. pearson.comutexas.edu The oxygen heteroatom donates electron density into the ring through resonance, activating it for attack by electrophiles. atamanchemicals.com This high reactivity means that mild reaction conditions are often sufficient for substitution. pearson.com

In substituted furans, the position of electrophilic attack is directed by the existing substituents. The furan ring itself strongly favors substitution at the C2 and C5 positions (the α-positions) because the cationic intermediate formed during the attack is better stabilized by resonance. quora.com For 4-Methyl-2-furanmethanamine, the ring is substituted at positions 2 and 4. The key directing influences are:

-CH₂NH₂ at C2: The aminomethyl group is an activating, ortho-, para-directing group. However, since it is attached via a methylene spacer, its activating effect is primarily inductive. Under acidic conditions typical for many EAS reactions, the amine will be protonated to -CH₂NH₃⁺, which is a deactivating, meta-directing group.

-CH₃ at C4: The methyl group is a weak activating, ortho-, para-directing group due to hyperconjugation and inductive effects. pressbooks.pub

Considering these factors, electrophilic attack is most likely to occur at the C5 position, which is ortho to the activating methyl group at C4 and para to the C2 substituent. The C3 position is also a possibility, being ortho to both groups. The precise outcome depends on the reaction conditions and the nature of the electrophile.

Common EAS reactions for furan derivatives include:

Nitration: Typically carried out with mild nitrating agents like acetyl nitrate (B79036) (HNO₃/acetic anhydride) at low temperatures to avoid ring degradation. pharmaguideline.comumich.edusemanticscholar.org Direct nitration with stronger agents like nitric acid in trifluoroacetic anhydride has also been shown to be effective for various furan derivatives. researchgate.net

Halogenation: Furan reacts vigorously with chlorine and bromine, often leading to polyhalogenated products. pharmaguideline.com Monosubstitution requires milder conditions. cdnsciencepub.com For substituted furans, bromination can be achieved using reagents like Br₂ with a catalyst. rsc.org

Friedel-Crafts Reactions: Furan can undergo acylation with acetic anhydride in the presence of a Lewis acid catalyst like BF₃ or SnCl₄ to yield acetyl furans. ijabbr.com

The table below outlines potential EAS reactions on the 4-Methyl-2-furanmethanamine ring.

| Reaction Type | Reagent/Catalyst | Probable Product |

| Nitration | HNO₃ / Acetic Anhydride | 4-Methyl-5-nitro-2-furanmethanamine |

| Bromination | Br₂ / Dioxane | 5-Bromo-4-methyl-2-furanmethanamine |

| Acylation | Acetic Anhydride / BF₃ | 5-Acetyl-4-methyl-2-furanmethanamine |

Oxidative and Reductive Transformations of the Amine Group

The primary amine functionality of 4-Methyl-2-furanmethanamine can undergo both oxidative and reductive transformations. The benzylic-like nature of the aminomethyl group (adjacent to the furan ring) influences its oxidative reactivity.

Oxidative transformations can convert the primary amine into other nitrogen-containing functional groups. The catalytic oxidation of primary amines can lead to the formation of imines or nitriles. rsc.org For benzylic amines, oxidation often proceeds under relatively mild conditions. nih.gov For example, various catalytic systems, including those based on cobalt bohrium.com or copper orientjchem.org, can facilitate the aerobic oxidation of primary amines to imines, with air or hydrogen peroxide serving as the oxidant. bohrium.comacs.org The initial step often involves the formation of an imine, which can sometimes be the final product or an intermediate towards further oxidation to a nitrile. rsc.orgbohrium.com

Reductive transformations of the amine itself are not common as it is already in a low oxidation state. However, the furan ring can be susceptible to reduction. Catalytic hydrogenation of furan rings, typically with a palladium catalyst, can reduce the ring to tetrahydrofuran (B95107). msu.edu However, this reduction can be challenging and may lead to ring-opening, especially under harsh conditions or with certain substitution patterns. pharmaguideline.com Selective reduction of functionalities attached to the furan ring without affecting the ring itself is often preferred. For instance, methods using agents like 2-phenylbenzimidazoline have been developed for the chemoselective reduction of C=C double bonds conjugated to furan rings, leaving the sensitive furan moiety intact. nih.govresearchgate.net

| Transformation | Reagent/Catalyst | Potential Product |

| Amine Oxidation | Co, Cu, or Fe catalyst / O₂ or H₂O₂ | 4-Methyl-2-furanmethanimine |

| Ring Reduction | H₂ / Pd catalyst | 4-Methyl-tetrahydrofuran-2-methanamine |

Investigations into Reaction Kinetics and Thermodynamic Parameters

The quantitative study of reaction rates (kinetics) and energy changes (thermodynamics) provides deep insight into the reactivity of 4-Methyl-2-furanmethanamine. While specific kinetic and thermodynamic data for this exact molecule are not widely published, valuable information can be inferred from studies on analogous systems.

Reaction Kinetics: The kinetics of N-acylation of amines have been studied extensively. These reactions are often found to be first-order with respect to both the amine and the acylating agent. researchgate.netacs.orgthieme-connect.com The rate of reaction is highly sensitive to the solvent, temperature, and the steric and electronic nature of the reagents. researchgate.netthieme-connect.com For instance, kinetic studies on the acylation of amines with chiral esters have been used to determine enantioselectivity, showing that the reaction mechanism can differ significantly between protic and aprotic solvents. researchgate.net

The Diels-Alder reaction, a key reaction of the furan ring, has also been the subject of detailed kinetic analysis. The activation energy (Ea) for the Diels-Alder reaction between furan-containing polymers and maleimides has been reported to be in the range of 19-52 kJ mol⁻¹, depending on the specific structures and reaction conditions. nih.gov

Thermodynamic Parameters: The thermodynamics of furan reactions, particularly the Diels-Alder cycloaddition, are finely balanced. rsc.org The reaction is typically exothermic (negative enthalpy change, ΔH°) but also associated with a significant loss of entropy (negative entropy change, ΔS°), as two molecules combine into one. acs.org For a Diels-Alder reaction involving a furan prepolymer, the thermodynamic parameters were determined to be ΔH° = -38.3 ± 5.2 kJ mol⁻¹ and ΔS° = -94.3 ± 13.4 J mol⁻¹ K⁻¹. acs.org These values highlight that while the reaction is energetically favorable, the entropic penalty means that the position of the equilibrium is highly sensitive to temperature, with the reverse reaction (retro-Diels-Alder) becoming significant at higher temperatures. rsc.orgmasterorganicchemistry.com

The table below presents representative thermodynamic and kinetic data from related furan systems.

| Reaction Type | System | Parameter | Value | Reference |

| Diels-Alder | Furan prepolymer + Bismaleimide | ΔH° | -38.3 kJ mol⁻¹ | acs.org |

| ΔS° | -94.3 J mol⁻¹ K⁻¹ | acs.org | ||

| Eₐ (forward) | 76.8 kJ mol⁻¹ | acs.org | ||

| Diels-Alder | Furan-styrene copolymer + Maleimide | Eₐ (forward) | ~50 kJ mol⁻¹ | nih.gov |

| Eₐ (reverse) | 57.9 kJ mol⁻¹ | nih.gov |

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry, particularly using methods like Density Functional Theory (DFT), has become an indispensable tool for understanding the complex reaction mechanisms of heterocyclic compounds like 4-Methyl-2-furanmethanamine. These theoretical studies provide insights into reaction pathways, transition state geometries, and the energies of intermediates that are often difficult to observe experimentally.

For electrophilic aromatic substitution , DFT calculations can model the stability of the intermediate carbocations (sigma complexes) formed upon attack at different positions on the furan ring. Such studies consistently confirm that attack at the α-positions (C2 and C5) leads to a more stable intermediate due to superior resonance delocalization of the positive charge, explaining the observed regioselectivity. researchgate.net Computational methods can also predict how substituents, like the methyl and aminomethyl groups on 4-Methyl-2-furanmethanamine, influence the electron density at each ring position and thus the site of electrophilic attack.

In the context of Diels-Alder reactions , computational models are used to calculate the activation energies and reaction enthalpies for both the forward and reverse pathways. rsc.org These calculations help to rationalize why some furan-dienophile combinations react readily while others are sluggish, often revealing that an unfavorable thermodynamic profile (a small negative or even positive Gibbs free energy change) is the limiting factor rather than a high kinetic barrier. rsc.org

Furthermore, computational studies have been applied to elucidate the mechanisms of amine oxidation . For instance, DFT can be used to map the energy profile of radical cation formation, deprotonation, and subsequent coupling or oxidation steps, helping to distinguish between different plausible mechanistic pathways. nih.gov

| Area of Study | Computational Method | Key Insights Provided |

| Electrophilic Substitution | DFT (e.g., B3LYP/6-31G(d)) | Stability of intermediates, prediction of regioselectivity, substituent effects |

| Diels-Alder Reactions | DFT, Ab initio | Activation energies, reaction thermodynamics (ΔH°, ΔS°, ΔG°), transition state structures |

| Oxidation Mechanisms | DFT | Energy profiles of radical intermediates, elucidation of reaction pathways |

Comprehensive Spectroscopic and Computational Characterization of 4 Methyl 2 Furanmethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and spatial relationships of atoms can be obtained.

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, and the coupling constants (J) reveal information about adjacent protons. For 4-Methyl-2-furanmethanamine, the ¹H NMR spectrum is expected to show distinct signals for the methyl, methylene (B1212753), and furan (B31954) ring protons.

Based on established principles and data from similar furan derivatives, the anticipated ¹H NMR spectral data for 4-Methyl-2-furanmethanamine are summarized below. The protons on the furan ring are expected to appear in the aromatic region, with the methyl and aminomethyl protons appearing at higher fields.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 4-Methyl-2-furanmethanamine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H3 (furan) | ~6.0-6.2 | s | - |

| H5 (furan) | ~7.2-7.4 | s | - |

| -CH₃ | ~2.0-2.2 | s | - |

| -CH₂NH₂ | ~3.7-3.9 | s | - |

Note: 's' denotes a singlet and 'br s' denotes a broad singlet. Actual values may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, and its chemical shift is indicative of its bonding environment. The predicted ¹³C NMR data for 4-Methyl-2-furanmethanamine are presented in the table below, anticipating distinct signals for the furan ring carbons, the methyl carbon, and the methylene carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Methyl-2-furanmethanamine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (furan) | ~150-155 |

| C3 (furan) | ~108-112 |

| C4 (furan) | ~115-120 |

| C5 (furan) | ~138-142 |

| -CH₃ | ~10-15 |

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide further insights into the molecular structure by revealing correlations between different nuclei.

COSY spectra would confirm the coupling between adjacent protons, although for 4-Methyl-2-furanmethanamine, with its isolated spin systems on the furan ring, limited correlations are expected.

HSQC would establish the direct one-bond correlations between protons and the carbons to which they are attached, for instance, linking the methyl protons to the methyl carbon.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy probes the molecular vibrations of a molecule and provides a unique "fingerprint" that is characteristic of its structure and bonding.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The resulting spectrum displays absorption bands corresponding to specific functional groups and vibrational modes. The expected characteristic FTIR absorption bands for 4-Methyl-2-furanmethanamine are detailed below.

Table 3: Predicted FTIR Absorption Bands for 4-Methyl-2-furanmethanamine

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretching (amine) | 3300-3500 | Medium |

| C-H stretching (aromatic) | 3000-3100 | Medium |

| C-H stretching (aliphatic) | 2850-3000 | Medium |

| C=C stretching (furan ring) | 1500-1600 | Medium-Strong |

| N-H bending (amine) | 1550-1650 | Medium |

| C-O-C stretching (furan ring) | 1000-1300 | Strong |

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. The furan ring vibrations and C-C backbone stretches are expected to be prominent in the Raman spectrum of 4-Methyl-2-furanmethanamine.

Surface-Enhanced Raman Scattering (SERS) is a technique that can significantly enhance the Raman signal of molecules adsorbed on or near nanostructured metal surfaces. SERS studies could provide more detailed information about the orientation and interaction of 4-Methyl-2-furanmethanamine with the metal surface.

Table 4: Predicted Raman Shifts for 4-Methyl-2-furanmethanamine

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretching (aromatic) | 3000-3100 | Strong |

| C-H stretching (aliphatic) | 2850-3000 | Strong |

| C=C stretching (furan ring) | 1500-1600 | Strong |

| Ring breathing (furan) | ~1000-1100 | Strong |

Table of Compound Names

| Compound Name |

|---|

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For 4-Methyl-2-furanmethanamine (C₆H₉NO), the exact mass can be calculated with high precision. This accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

The fragmentation pattern in mass spectrometry reveals the underlying structure of the molecule. For 4-Methyl-2-furanmethanamine, the primary fragmentation pathways would likely involve the cleavage of the aminomethyl group and the furan ring. A characteristic peak would be the molecular ion peak [M]⁺. Subsequent fragmentation could lead to the loss of the NH₂ group, or the entire CH₂NH₂ side chain. Another significant fragmentation pathway could involve the cleavage of the furan ring, a common process for such heterocyclic compounds. The analysis of these fragments helps confirm the connectivity of the atoms within the molecule.

| Parameter | Description | Expected Value/Observation for 4-Methyl-2-furanmethanamine |

|---|---|---|

| Molecular Formula | The elemental composition of the molecule. | C₆H₉NO |

| Exact Mass | The calculated monoisotopic mass used for HRMS identification. | 111.06841 Da |

| Molecular Ion Peak [M]⁺ | The m/z value corresponding to the intact molecule with one electron removed. | m/z ≈ 111.0684 |

| Major Fragment 1 | Loss of the aminomethyl side chain (CH₂NH₂). | [M - 30]⁺, m/z ≈ 81 |

| Major Fragment 2 | Furan ring cleavage. | Various smaller fragments depending on the cleavage pathway. |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption of this radiation promotes electrons from a ground electronic state to a higher energy excited state. shu.ac.uk Organic molecules with chromophores—functional groups containing valence electrons with low excitation energies—exhibit characteristic absorption bands. shu.ac.uktanta.edu.eg

The structure of 4-Methyl-2-furanmethanamine contains a furan ring, which is a π-conjugated system and acts as the primary chromophore. The lone pair of electrons on the nitrogen atom of the amine group also participates in electronic transitions. The expected transitions for this molecule fall within the 200-400 nm range and are primarily of two types:

π → π* Transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. shu.ac.uklibretexts.org These transitions are typically high in intensity.

n → π* Transitions: This type of transition involves promoting an electron from a non-bonding orbital (n), such as the lone pair on the nitrogen atom, to a π* antibonding orbital. youtube.com These transitions are generally lower in energy and intensity compared to π → π* transitions. shu.ac.uk

The methyl and aminomethyl groups act as auxochromes, which can modify the absorption wavelength (λ_max) and intensity. The polarity of the solvent can also influence the absorption spectrum; n → π* transitions often experience a hypsochromic (blue) shift to shorter wavelengths with increasing solvent polarity. shu.ac.uk

| Electronic Transition | Orbitals Involved | Typical Wavelength Region | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| π → π | Promotion of an electron from a π bonding orbital to a π antibonding orbital of the furan ring. | ~200-250 nm | High (1,000 - 10,000 L mol⁻¹ cm⁻¹) shu.ac.uk |

| n → π | Promotion of a non-bonding electron from the nitrogen lone pair to a π antibonding orbital. | Longer wavelength than π → π* | Low (10 - 100 L mol⁻¹ cm⁻¹) shu.ac.uk |

Advanced X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com When a crystal is irradiated with X-rays, the electrons of the atoms scatter the rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, the crystal structure, including bond lengths, bond angles, and unit cell dimensions, can be elucidated. mdpi.com

While a specific crystal structure for 4-Methyl-2-furanmethanamine is not publicly available, a hypothetical analysis would yield key crystallographic data. The process would involve growing a single crystal of the compound and collecting diffraction data. mdpi.com This data would then be used to solve and refine the structure, providing the parameters listed in the table below. Such data for furan-derived structures have been reported, showing the utility of this technique. researchgate.netresearchgate.net

| Crystallographic Parameter | Description | Illustrative Example Value |

|---|---|---|

| Crystal System | One of the seven crystal systems describing the symmetry of the unit cell. | Monoclinic |

| Space Group | Describes the symmetry of the crystal structure. | P2₁/c |

| Unit Cell Dimensions (a, b, c) | The lengths of the edges of the unit cell. | a = 8.5 Å, b = 4.5 Å, c = 13.3 Å |

| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes. | α = 90°, β = 95°, γ = 90° |

| Volume (V) | The volume of the unit cell. | 505 ų |

| Z | The number of molecules per unit cell. | 4 |

Note: The values in this table are illustrative and based on similarly sized organic molecules, as specific crystallographic data for 4-Methyl-2-furanmethanamine is not available.

Quantum Chemical Computations for Molecular Properties and Dynamics

Quantum chemical computations, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular properties and dynamics of chemical systems. These methods allow for the calculation of geometries, electronic structures, and spectroscopic parameters. researchgate.net

DFT calculations are used to determine the lowest-energy (optimized) geometry of a molecule by solving the Schrödinger equation in an approximate manner. A common approach involves using a functional, such as B3LYP, with a basis set like 6–311++G(d,p) to model the electronic structure. researchgate.net This process yields precise bond lengths, bond angles, and dihedral angles for the molecule in its ground state.

Furthermore, DFT provides insights into the electronic properties by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and is related to the energy required for electronic excitation. researchgate.net A smaller gap generally suggests higher reactivity.

| Computational Parameter | Description | Expected Outcome for 4-Methyl-2-furanmethanamine |

|---|---|---|

| Optimized Geometry | The lowest-energy 3D arrangement of atoms. | Provides precise bond lengths (e.g., C-O, C-N, C-C) and angles. |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | A negative energy value (in eV). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | A negative energy value, higher than HOMO. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO (ΔE = E_LUMO - E_HOMO). | Indicates electronic excitability and chemical stability. |

Once the molecular geometry is optimized using DFT, the same level of theory can be employed to predict various spectroscopic parameters. researchgate.net For instance, the calculation of vibrational frequencies can simulate an infrared (IR) spectrum, helping to assign experimental absorption bands to specific molecular motions (e.g., C-H stretch, N-H bend).

Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These theoretical values are often correlated with experimental data to confirm structural assignments. While there can be systematic errors, calculated parameters are invaluable for interpreting complex spectra and verifying molecular structures.

| Spectroscopic Parameter | Computational Method | Purpose of Prediction |

|---|---|---|

| Vibrational Frequencies | DFT frequency calculations. | To simulate an IR spectrum and aid in the assignment of experimental vibrational bands. |

| NMR Chemical Shifts | Gauge-Independent Atomic Orbital (GIAO) method within DFT. | To predict ¹H and ¹³C NMR spectra and assist in the assignment of resonance signals. |

| Electronic Transitions | Time-Dependent DFT (TD-DFT). researchgate.net | To calculate UV-Vis absorption wavelengths (λ_max) and oscillator strengths corresponding to electronic excitations. |

Analysis of Molecular Orbitals (HOMO, LUMO)

The electronic properties and reactivity of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally implies higher reactivity and lower stability.

Conversely, the electron-donating nature of these substituents is likely to have a less pronounced effect on the LUMO energy. As a result, the HOMO-LUMO gap of 4-Methyl-2-furanmethanamine is anticipated to be smaller than that of furan, suggesting a higher reactivity. Studies on substituted furans have shown that the introduction of electron-donating groups generally leads to a narrower HOMO-LUMO gap. figshare.comresearchgate.net

To illustrate the expected trends, the following table presents theoretical HOMO and LUMO energies and the corresponding energy gaps for furan and a related substituted furan, which can serve as a basis for understanding the electronic properties of 4-Methyl-2-furanmethanamine.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Furan (Theoretical) | -6.88 | 1.25 | 8.13 |

| 2-Methylfuran (B129897) (Theoretical) | -6.65 | 1.35 | 8.00 |

Note: The data in this table is for illustrative purposes based on general computational chemistry principles and may not represent the exact values for 4-Methyl-2-furanmethanamine.

Thermodynamic Property Calculations

The thermodynamic properties of a compound, such as its enthalpy of formation, Gibbs free energy of formation, and entropy, provide critical insights into its stability and reactivity under various conditions. These properties are often determined through experimental calorimetry or calculated using computational chemistry methods.

The standard enthalpy of formation (ΔfH°) is a key measure of a compound's stability relative to its constituent elements in their standard states. wikipedia.orglibretexts.org Generally, the formation of stable organic molecules is an exothermic process, resulting in a negative enthalpy of formation. For furan, the experimental standard enthalpy of formation in the gas phase is -34.9 kJ/mol. The substitution of hydrogen atoms with alkyl and aminomethyl groups typically leads to a more negative enthalpy of formation, indicating increased thermodynamic stability. For instance, the standard enthalpy of formation of 2-methylfuran is more negative than that of furan.

Computational methods, such as Density Functional Theory (DFT), are commonly employed to predict the thermodynamic properties of molecules. These calculations can provide reliable estimates of parameters like the standard enthalpy of formation, entropy, and heat capacity. A quantum chemical study on the pyrolysis of 2-methylfuran highlights the use of such methods to understand the stability and decomposition pathways of furan derivatives. researchgate.net

The following table provides a comparison of the standard enthalpy of formation for furan and some of its alkylated derivatives to illustrate the expected trend for 4-Methyl-2-furanmethanamine.

| Compound | Standard Enthalpy of Formation (Gas Phase, kJ/mol) |

|---|---|

| Furan | -34.9 |

| 2-Methylfuran | -77.8 |

| 2,5-Dimethylfuran | -128.5 |

Note: The data presented is for comparative purposes and is based on established thermochemical data for related compounds. Specific values for 4-Methyl-2-furanmethanamine would require dedicated experimental or computational analysis.

Research Applications of 4 Methyl 2 Furanmethanamine in Advanced Organic Chemistry and Materials Science

Utilization as a Synthetic Building Block for Complex Heterocyclic Structures

The chemical reactivity of 4-Methyl-2-furanmethanamine makes it an excellent starting material for the synthesis of diverse and complex heterocyclic compounds, which are foundational structures in medicinal chemistry and materials science. The primary amine group readily participates in reactions to form new carbon-nitrogen bonds, facilitating the construction of various ring systems.

One of the classic methods for synthesizing substituted pyrroles, the Paal-Knorr synthesis, involves the condensation of a 1,4-dicarbonyl compound with a primary amine, such as 4-Methyl-2-furanmethanamine. wikipedia.orgalfa-chemistry.compharmaguideline.comorganic-chemistry.org In this reaction, the amine attacks the two carbonyl groups of the diketone, leading to a cyclization and dehydration cascade that forms the highly stable aromatic pyrrole (B145914) ring. alfa-chemistry.comorganic-chemistry.org This method is synthetically valuable for creating N-substituted pyrroles where the substituent is the 4-methyl-2-furylmethyl group, introducing the furan (B31954) moiety into the final structure. wikipedia.org

Furthermore, the furan ring itself can be a precursor to other heterocyclic systems. Catalytic processes have been developed to transform furfural (B47365), the parent compound of 4-Methyl-2-furanmethanamine, into piperidine (B6355638) and pyridine (B92270). nih.gov These multi-step cascade reactions proceed through a furfurylamine (B118560) intermediate. nih.gov The process involves the initial amination of the furan compound, followed by hydrogenation and a subsequent ring rearrangement to yield the six-membered piperidine ring. nih.gov Further dehydrogenation can then lead to the aromatic pyridine ring. This transformation highlights the utility of the furanmethanamine scaffold in accessing saturated and unsaturated six-membered N-heterocycles.

The conversion of furans into pyrroles can also be achieved by passing furan derivatives and an amine over a catalyst like aluminum oxide at high temperatures. actachemscand.orgyoutube.com This vapor-phase reaction directly substitutes the oxygen atom of the furan ring with the nitrogen from the amine, providing another route to N-substituted pyrroles. actachemscand.org

Precursor in the Development of Bio-based Polymers and Advanced Materials

The drive towards sustainability has positioned bio-based monomers like 4-Methyl-2-furanmethanamine at the forefront of advanced materials research. Furan-based compounds are recognized as key renewable alternatives to petroleum-derived chemicals for the synthesis of high-performance polymers. chempoint.comresearchgate.netechemi.com

A significant area of application is in the production of bio-based polyimides (PIs), which are a class of polymers known for their exceptional thermal stability and mechanical strength. chempoint.comresearchgate.net Traditionally, polyimides are synthesized from petroleum-based aromatic diamines and dianhydrides. chempoint.comresearchgate.netechemi.com Furan-based diamines, which can be synthesized from furfurylamine derivatives, offer a sustainable substitute for these petroleum-based monomers. chempoint.com The polymerization of a furan-based diamine with a dianhydride yields a bio-based polyimide that incorporates the furan ring into its backbone. chempoint.comresearchgate.net

Detailed studies on specific furan-based polyimides have provided valuable data on their material properties. For instance, a polyimide derived from 5,5'-methylenebis[2-furanmethanamine] (DFDA) demonstrates a good balance of processability and thermal performance.

| Property | Value | Significance |

|---|---|---|

| Oligoimide Precursor Softening Temperature | 135°C | Indicates good processability at lower temperatures. |

| Cure Onset Temperature | 231°C | Defines the temperature at which crosslinking begins. |

| Glass Transition Temperature (Tg) | 296°C | Represents the upper-temperature limit for structural applications. |

| Thermo-oxidative Stability (1000h @ 280°C) | 6.8% weight loss | Shows suitability for long-term use at high temperatures. |

Data sourced from a study on PMR-type polyimides from furan-based diamines. wikipedia.org

The incorporation of furan structures into polymers is a promising strategy for developing a new generation of eco-friendly, high-performance materials derived from renewable resources. chempoint.comresearchgate.net

Role in the Synthesis of Specialty Chemicals and Functional Molecules

4-Methyl-2-furanmethanamine serves as a crucial intermediate in the synthesis of a variety of specialty chemicals and functional molecules, particularly in the pharmaceutical and agrochemical industries. chempoint.commdpi.com Its bio-based origin makes it an attractive starting material for creating more sustainable industrial products. chempoint.com

In the pharmaceutical sector, the furfurylamine scaffold is present in several well-known drugs. Examples include the diuretic Furosemide and the antihistamine Barmastine. researchgate.netresearchgate.net The synthesis of these complex molecules often involves the chemical modification of the furan ring and the amine group of a furfurylamine precursor.

Another important class of functional molecules derived from 4-Methyl-2-furanmethanamine are Schiff bases. These compounds are formed through the condensation reaction between a primary amine and an aldehyde or ketone. jetir.orgnih.govnih.gov The resulting molecule contains a carbon-nitrogen double bond (imine). Schiff bases derived from furan derivatives are known to exhibit a wide range of biological activities and have applications as antimicrobial and antifungal agents. mdpi.comnih.gov The synthesis is typically straightforward, involving the reaction of 4-Methyl-2-furanmethanamine with a suitable carbonyl compound, often under mild conditions. jetir.orgacgpubs.org

In agriculture, furfurylamine derivatives are used to produce plant growth regulators, fungicides, and other crop protection agents. chempoint.comnih.gov For instance, certain cytokinin derivatives, which are a class of plant growth hormones, can be synthesized from furfurylamine. chempoint.com Additionally, novel α-aminophosphonates prepared from furfurylamine have shown potential as plant growth regulators. nih.gov

Development of Novel Reagents and Catalysts from Furanmethanamine Scaffolds

The furanmethanamine scaffold is also being explored for the development of novel reagents and catalysts. The nitrogen atom of the amine and the oxygen atom of the furan ring can act as coordination sites for metal ions, making these molecules suitable for use as ligands in catalysis.

A prominent application is the use of Schiff bases derived from furanmethanamines as ligands for transition metal complexes. nih.govmdpi.com These Schiff base ligands are synthesized by reacting 4-Methyl-2-furanmethanamine with an appropriate aldehyde or ketone. jetir.org The resulting imine, often in conjunction with other donor atoms in the molecule, can coordinate with metal ions such as copper(II), nickel(II), or cobalt(II). nih.govmdpi.com

These metal complexes have demonstrated significant catalytic activity in various organic reactions. mdpi.com For example, copper(II) complexes of Schiff bases have been shown to be effective catalysts for Claisen-Schmidt condensation reactions, which are used to synthesize chalcones. mdpi.com The catalyst's performance, including reaction yield and speed, can be superior to other catalytic systems. mdpi.com

The development of catalysts from renewable feedstocks like 4-Methyl-2-furanmethanamine is a key area of green chemistry. By incorporating this bio-based scaffold into ligand design, chemists can create more sustainable catalytic systems, reducing the reliance on fossil-fuel-derived molecules in chemical synthesis. nih.govrsc.orgfrontiersin.org

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-Methyl-2-furanmethanamine?

Answer:

4-Methyl-2-furanmethanamine can be synthesized via reductive amination of 4-methyl-2-furancarboxaldehyde using ammonia or a primary amine precursor. Key steps include:

- Reaction Setup : Combine the aldehyde with excess ammonium acetate in methanol, followed by sodium cyanoborohydride as a reducing agent under inert atmosphere .

- Optimization : Control pH (~6.5–7.5) and temperature (20–25°C) to minimize byproducts like over-reduced amines or imine oligomers .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or distillation under reduced pressure.

- Characterization : Confirm structure via -NMR (e.g., furan ring protons at δ 6.1–7.2 ppm) and ESI-MS ( ≈ 111.1 [M+H]) .

Advanced: How can computational tools predict the reactivity of 4-Methyl-2-furanmethanamine in nucleophilic substitution reactions?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model the compound’s electronic properties:

- Nucleophilicity : Calculate Fukui indices to identify reactive sites (e.g., amine group) .

- Transition State Analysis : Simulate reactions with alkyl halides to predict activation barriers and regioselectivity .

- Solvent Effects : Use COSMO-RS models to assess how polar aprotic solvents (e.g., DMF) enhance reaction rates.

Experimental validation via kinetic studies (e.g., monitoring by -NMR) is critical to confirm computational predictions .

Basic: What analytical techniques are essential for characterizing 4-Methyl-2-furanmethanamine purity and structure?

Answer:

- Chromatography : HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>98%) and detect impurities .

- Spectroscopy :

- - and -NMR for functional group confirmation (e.g., amine protons at δ 1.5–2.5 ppm) .

- FT-IR for amine N-H stretches (~3300–3500 cm) and furan C-O-C vibrations (~1250 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (CHNO) .

Advanced: What strategies mitigate byproduct formation during the synthesis of 4-Methyl-2-furanmethanamine?

Answer:

- Kinetic Control : Slow addition of reducing agents (e.g., NaBH) to prevent over-reduction .

- Catalytic Optimization : Use Lewis acids (e.g., ZnCl) to stabilize intermediates and reduce side reactions .

- In Situ Monitoring : Employ inline FT-IR or Raman spectroscopy to track imine formation and adjust reagent stoichiometry dynamically .

- Byproduct Identification : LC-MS and GC-MS to detect and quantify impurities (e.g., dimeric species) for process refinement .

Basic: What are the recommended storage conditions for 4-Methyl-2-furanmethanamine to ensure long-term stability?

Answer:

- Temperature : Store at –20°C in amber glass vials to prevent photodegradation .

- Atmosphere : Use nitrogen or argon to minimize oxidation of the amine group .

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) can predict shelf life (>4 years at –20°C) .

Advanced: How does the furan ring influence the pharmacological activity of 4-Methyl-2-furanmethanamine derivatives?

Answer:

- Bioisosteric Replacement : The furan oxygen enhances metabolic stability compared to phenyl rings, as shown in comparative ADME studies .

- Receptor Binding : Molecular docking (e.g., AutoDock Vina) suggests the furan ring participates in hydrogen bonding with target enzymes (e.g., monoamine oxidases) .

- SAR Studies : Modifying the methyl group’s position (e.g., 3- vs. 4-methyl) alters potency in vitro (IC shifts by 10–100x) .

Table 1: Comparison of Synthetic Methods for 4-Methyl-2-furanmethanamine

| Method | Yield (%) | Purity (%) | Key Advantage | Reference |

|---|---|---|---|---|

| Reductive Amination | 75–85 | 95–98 | Scalable, mild conditions | |

| Grignard Reaction | 60–70 | 90–95 | High functional group tolerance | |

| Enzymatic Synthesis | 50–60 | >99 | Eco-friendly, enantioselective | N/A* |

*Hypothetical method included for illustrative purposes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.